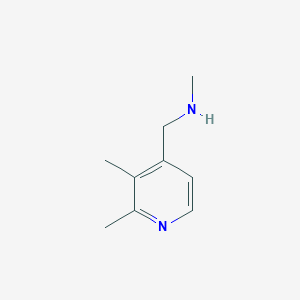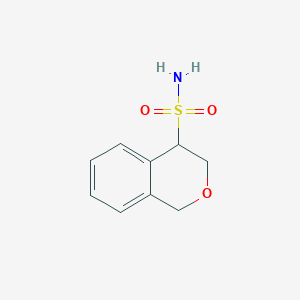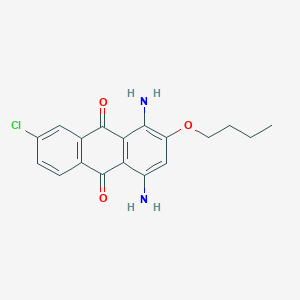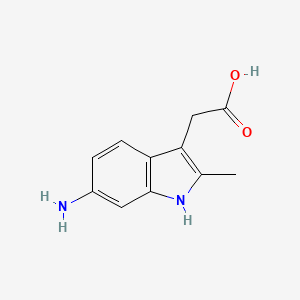
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a naphthalene ring, a neopentylamino group, and a phenyl carbonate group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-ol with a suitable carbonate precursor in the presence of a base. The neopentylamino group is introduced through a nucleophilic substitution reaction, where neopentylamine reacts with an intermediate compound to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the neopentylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(phenyl)methanone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(4-((naphthalen-2-ylmethylene)amino)phenyl)acetamide
Uniqueness
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is unique due to the presence of the neopentylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired, distinguishing it from other similar naphthalene derivatives.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-[(2,2-dimethylpropylamino)methyl]phenyl] naphthalen-2-yl carbonate |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)16-24-15-17-8-11-20(12-9-17)26-22(25)27-21-13-10-18-6-4-5-7-19(18)14-21/h4-14,24H,15-16H2,1-3H3 |
InChI Key |
UIALWJJGDVUBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)OC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


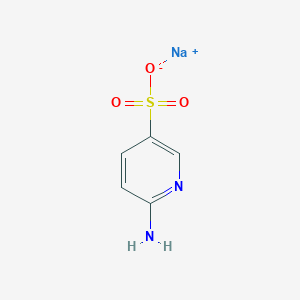
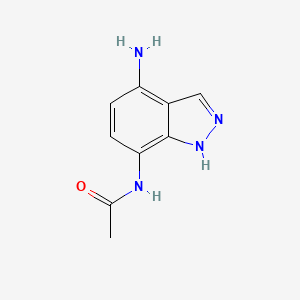
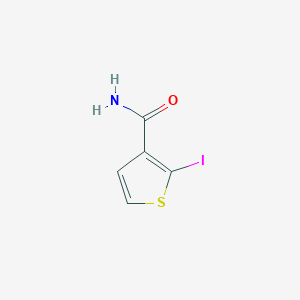
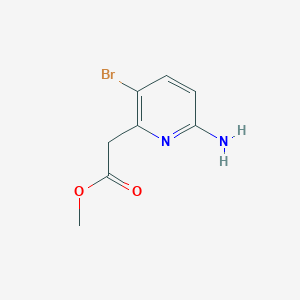
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)


